Methyl 1,3-oxazolidine-4-carboxylate
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Overview
Description
Methyl 1,3-oxazolidine-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,3-oxazolidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of 2-aminoethanol with methyl chloroformate in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts such as zinc chloride or other Lewis acids may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are valuable intermediates in the synthesis of pharmaceuticals.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1,3-oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of polymers, coatings, and adhesives, where its unique chemical properties enhance product performance
Mechanism of Action
The mechanism of action of methyl 1,3-oxazolidine-4-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent binding. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but contain a carbonyl group, making them more reactive in certain chemical reactions.
Oxazolines: Similar to oxazolidines, oxazolines have a five-membered ring with nitrogen and oxygen atoms but differ in their substitution patterns and reactivity.
Thiazolidines: These compounds contain a sulfur atom in place of the oxygen atom in oxazolidines, leading to different chemical and biological properties
Uniqueness
Methyl 1,3-oxazolidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This combination of features allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 1,3-oxazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBHFCWHESGPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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